Cholecalciferol

Catalog No.
S523585
CAS No.
67-97-0
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholecalciferol

CAS Number

67-97-0

Product Name

Cholecalciferol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1

InChI Key

QYSXJUFSXHHAJI-YRZJJWOYSA-N

SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Solubility

Insoluble (NTP, 1992)
less than 1 mg/mL at 64° F (NTP, 1992)
Insoluble
Sol in the usual org solvents; slightly sol in vegetable oils
In water, 1.3X10-5 mg/L at 25 °C (est)

Synonyms

Cholecalciferol; Vitamin D3; Calciol; Colecalciferol; Arachitol; Activated 7-dehydrocholesterol; Ricketon; Trivitan; Vigantol; Vigorsan; Deparal;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Description

The exact mass of the compound Cholecalciferol is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)less than 1 mg/ml at 64° f (ntp, 1992)insolublesol in the usual org solvents; slightly sol in vegetable oilsin water, 1.3x10-5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375571. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bone health and Mineral Metabolism

Historically, the most recognized application of cholecalciferol is in bone health. Cholecalciferol facilitates calcium absorption from the gut, promoting bone mineralization and preventing conditions like rickets in children and osteomalacia in adults. Research continues to explore the role of cholecalciferol in bone density and fracture risk in different populations.

Immune Function

Emerging research suggests a link between cholecalciferol levels and immune function. Studies have explored the potential role of cholecalciferol supplementation in enhancing the immune response and reducing susceptibility to infections [].

Chronic Disease Prevention

The potential impact of cholecalciferol on chronic diseases like diabetes, cardiovascular disease, and certain cancers is a growing area of scientific inquiry. Research is investigating whether cholecalciferol deficiency is a risk factor for these conditions and if supplementation might offer preventive benefits [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992)
Vitamin d3 emulsifiable is a cream colored powder. Insoluble in water. (NTP, 1992)
Solid

Color/Form

Fine needles from dilute acetone
WHITE CRYSTALS
Colorless crystals

XLogP3

7.9

Exact Mass

384.3392

LogP

7.5
log Kow = 10.2 (est)

Odor

ODORLESS

Appearance

White to off-white solid powder.

Melting Point

183 to 185 °F (NTP, 1992)
84.5 °C
84-85 °C
84.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Cholecalciferol use is indicated for the treatment of specific medical conditions like refractory rickets (or vitamin D resistant rickets), hypoparathyroidism, and familial hypophosphatemia [F4027, F4042]. Concurrently, as one of the most commonly utilized forms of vitamin D, cholecalciferol is also very frequently used as a supplement in individuals to maintain sufficient vitamin d levels in the body or to treat vitamin D deficiency, as well as various medical conditions that can be associated directly or indirectly with vitamin d insufficiency like osteoporosis and chronic kidney disease, among others [A176041, A176044, F4051].
Treatment of postmenopausal osteoporosis in patients at risk of vitamin-D insufficiency.Adrovance reduces the risk of vertebral and hip fractures.
Treatment of postmenopausal osteoporosis in patients at risk of vitamin-D insufficiency., , Fosavance reduces the risk of vertebral and hip fractures.,
Treatment of postmenopausal osteoporosis in patients at risk of vitamin-D insufficiency.Vantavo reduces the risk of vertebral and hip fractures.Treatment of postmenopausal osteoporosis in patients who are not receiving vitamin-D supplementation and are at risk of vitamin-D insufficiency.Vantavo reduces the risk of vertebral and hip fractures.
Treatment of osteoporosis
Treatment of calcium and vitamin D3 deficiency, Prevention of calcium and vitamin D3 deficiency

Livertox Summary

Vitamin D is a fat soluble vitamin important in the regulation of calcium metabolism and bone health and deficiency of which cause rickets, a disease marked by lack of mineralization of bone. Conventional doses of vitamin D are well tolerated without appreciable adverse effects. High doses of vitamin D can be toxic, leading to a constellation of signs and symptoms but not liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

Bone Density Conservation Agents; Vitamins
MEDICATION (VET): Nutritional factor (Antirachitic)
Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduct elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D [F4027, F4042, F4048]. These vitamin D metabolites subsequently facilitate the active absorption of calcium and phosphorus in the small intestine, serving to increase serum calcium and phosphate levels sufficiently to allow bone mineralization [F4027, F4042, F4048]. Conversely, these vitamin D metabolites also assist in mobilizing calcium and phosphate from bone and likely increase the reabsorption of calcium and perhaps also of phosphate via the renal tubules [F4027, F4042, F4048]. There exists a period of 10 to 24 hours between the administration of cholecalciferol and the initiation of its action in the body due to the necessity of synthesis of the active vitamin D metabolites in the liver and kidneys [F4027, F4042, F4048]. It is parathyroid hormone that is responsible for the regulation of such metabolism at the level of the kidneys [F4027, F4042, F4048].
Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources. The active form of cholecalciferol, 1,25-dihydroxycholecalciferol (calcitriol) plays an important role in maintaining blood calcium and phosphorus levels and mineralization of bone. The activated form of cholecalciferol binds to vitamin D receptors and modulates gene expression. This leads to an increase in serum calcium concentrations by increasing intestinal absorption of phosphorus and calcium, promoting distal renal tubular reabsorption of calcium and increasing osteoclastic resorption.

MeSH Pharmacological Classification

Calcium-Regulating Hormones and Agents

ATC Code

M05BB03
A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC05 - Colecalciferol

Mechanism of Action

Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight [L5689, F4027, F4042, F4048]. Conversely, vitamin D deficiency can often occur from a combination of insufficient exposure to sunlight, inadequate dietary intake of vitamin D, genetic defects with endogenous vitamin D receptor, or even severe liver or kidney disease [A243]. Such deficiency is known for resulting in conditions like rickets or osteomalacia, all of which reflect inadequate mineralization of bone, enhanced compensatory skeletal demineralization, resultant decreased calcium ion blood concentrations, and increases in the production and secretion of parathyroid hormone [A223]. Increases in parathyroid hormone stimulate the mobilization of skeletal calcium and the renal excretion of phosphorus [A223]. This enhanced mobilization of skeletal calcium leads towards porotic bone conditions [A223]. Ordinarily, while vitamin D3 is made naturally via photochemical processes in the skin, both itself and vitamin D2 can be found in various food and pharmaceutical sources as dietary supplements. The principal biological function of vitamin D is the maintenance of normal levels of serum calcium and phosphorus in the bloodstream by enhancing the efficacy of the small intestine to absorb these minerals from the diet [A223]. At the liver, vitamin D3 or D2 is hydroxylated to 25-hydroxyvitamin D and then finally to the primary active metabolite 1,25-dihydroxyvitamin D in the kidney via further hydroxylation [A223, A243]. This final metabolite binds to endogenous vitamin d receptors, which results in a variety of regulatory roles - including maintaining calcium balance, the regulation of parathyroid hormone, the promotion of the renal reabsorption of calcium, increased intestinal absorption of calcium and phosphorus, and increased calcium and phosphorus mobilization of calcium and phosphorus from bone to plasma to maintain balanced levels of each in bone and the plasma [A223, A243]. In particular, calcitriol interacts with vitamin D receptors in the small intestine to enhance the efficiency of intestinal calcium and phosphorous absorption from about 10-15% to 30-40% and 60% increased to 80%, respectively [L5689]. Furthermore, calcitriol binds with vitamin D receptors in osteoblasts to stimulate a receptor activator of nuclear factor kB ligand (or RANKL) which subsequently interacts with receptor activator of nuclear factor kB (NFkB) on immature preosteoclasts, causing them to become mature bone-resorbing osteoclasts [L5689]. Such mature osteoclasts ultimately function in removing calcium and phosphorus from bone to maintain blood calcium and phosphorus levels [L5689]. Moreover, calcitriol also stimulates calcium reabsorption from the glomerular filtrate in the kidneys [L5689]. Additionally, it is believed that when calcitriol binds with nuclear vitamin D receptors, that this bound complex itself binds to retinoic acid X receptor (RXR) to generate a heterodimeric complex that consequently binds to specific nucleotide sequences in the DNA called vitamin D response elements [L5689]. When bound, various transcription factors attach to this complex, resulting in either up or down-regulation of the associated gene's activity. It is thought that there may be as much as 200 to 2000 genes that possess vitamin D response elements or that are influenced indirectly to control a multitude of genes across the genome [L5689]. It is in this way that cholecalciferol is believed to function in regulating gene transcription associated with cancer risk, autoimmune disorders, and cardiovascular disease linked to vitamin D deficiency [L5689]. In fact, there has been some research to suggest calcitriol may also be able to prevent malignancies by inducing cellular maturation and inducing apoptosis and inhibiting angiogenesis, exhibit anti-inflammatory effects by inhibiting foam cell formation and promoting angiogenesis in endothelial colony-forming cells in vitro, inhibit immune reactions by enhancing the transcription of endogenous antibiotics like cathelicidin and regulate the activity and differentiation of CD4+ T cells, amongst a variety of other proposed actions [L5689].
The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production.
The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

2.4X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1406-16-2
67-97-0
8050-67-7

Wikipedia

Cholecalciferol

Drug Warnings

Studies have shown that the elderly may have an increased need for vitamin D due to a possible decrease in the capacity of the skin to produce previtamin D3 or a decrease in exposure to the sun or impaired renal function or impaired vitamin D absorption.
Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/
Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/
Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/
For more Drug Warnings (Complete) data for CHOLECALCIFEROL (10 total), please visit the HSDB record page.

Biological Half Life

At this time, there have been resources that document the half-life of cholecalciferol as being about 50 days while other sources have noted that the half-life of calcitriol (1,25-dihydroxyvitamin D3) is approximately 15 hours while that of calcidiol (25-hydroxyvitamin D3) is about 15 days. Moreover, it appears that the half-lives of any particular administration of vitamin d can vary due to variations in vitamin d binding protein concentrations and genotype in particular individuals.
The Vitamin /D/ disappears from plasma with a half-life of 19 to 25 hr but is stored in fat depots for prolonged periods. ... The 25-hydroxy derivative has a biological half-life of 19 days ... The plasma half-life of calcitriol /(1,25-dihydroxy-vitamin D)/ is estimated to be between 3 and 5 days in human beings ...

Use Classification

Agrochemicals -> Rodenticides
Human drugs -> Adrovance -> EMA Drug Category
Drugs for treatment of bone diseases -> Human pharmacotherapeutic group
Human drugs -> Fosavance -> EMA Drug Category
Human drugs -> Vantavo (previously Alendronate sodium and colecalciferol, MSD) -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Methods of Manufacturing

Prepd by irradiation of its provitamin 7-dehydrocholestrol
...Isolated in crystalline state from the 3,5-dinitrobenzoate; produced by irradiation & equivalent in activity to the vitamin D3 of tuna liver oil.
... Occurs in and is isolated from fish liver oils. It also is manufactured by ultraviolet irradiation of 7-dehydrocholesterol produced from cholesterol and is purified by crystallization.

General Manufacturing Information

Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)-: ACTIVE
Cholecalciferol is vitamin D that occurs in fish liver oils ... cholecalciferol is one of the two steroids--the other being ergocalciferol (vit D2)--that have the greatest, and essentially equal vitamin activity.
Vitamin D3 (cholecalciferol) is formed photochemically from 7-dehydrocholesterol which in turn is formed from cholesterol.
If there is adequate exposure to sunlight, vitamin D is formed from sterols in the skin...
Vitamin D2 is only 1-2% as potent for the chick as vitamin D3. Because of this difference, it is important that poultry feeds are supplemented with vitamin D3 rather than D2.

Analytic Laboratory Methods

AS LITTLE AS 2 NG EACH OF VIT D2 & D3 CAN BE SEPARATED & IDENTIFIED BY HPLC IN FORMULATIONS.
PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.
Method: AOAC 2002.05; Procedure: liquid chromatography with ultraviolet detection; Analyte: cholecalciferol; Matrix: vitamin D3 (0.4-12 ug/100 g) in fortified milk, infant formula, gruel, margarine, cooking oil, and fish oil; Detection Limit: not provided.
Method: AOAC 992.26; Procedure: liquid chromatography with ultraviolet detection; Analyte: cholecalciferol; Matrix: ready-to-feed milk-based infant formulas containing 488-533 IU/L vitamin D3; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for CHOLECALCIFEROL (11 total), please visit the HSDB record page.

Interactions

Corticosteroids counteract the effects of vitamin D analogs. /Vitamin D analogs/
Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/
Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/
Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/
For more Interactions (Complete) data for CHOLECALCIFEROL (6 total), please visit the HSDB record page.

Stability Shelf Life

Oxidized and inactivated by moist air within few days.
Affected by light and air.
In dry propylene glycol, therapeutic concentrations are stored in amber screw cap bottles at 38 °C no change after 36 mo
Deterioration of pure crystal vitamin D3 is negligible after storage of 1 yr in amber evacuated ampuls at refrigerator temperatures.
For more Stability/Shelf Life (Complete) data for CHOLECALCIFEROL (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Treiber G, Prietl B, Fröhlich-Reiterer E, Lechner E, Ribitsch A, Fritsch M,
2: Amrein K, McNally JD, Dobnig H, Pieber TR. High-dose cholecalciferol in
3: Kim JH, Kang S, Jung YN, Choi HS. Cholecalciferol inhibits lipid accumulation
4: Aytaç MB, Deveci M, Bek K, Kayabey Ö, Ekinci Z. Effect of cholecalciferol on
5: Nair P, Venkatesh B, Lee P, Kerr S, Hoechter DJ, Dimeski G, Grice J, Myburgh
6: Gueye Y, Marqueste T, Maurel F, Khrestchatisky M, Decherchi P, Feron F.
7: Cortes M, Liu SY, Kwan W, Alexa K, Goessling W, North TE. Accumulation of the
8: Borowicz KK, Morawska D, Morawska M. Effect of cholecalciferol on the
9: Masood MQ, Khan A, Awan S, Dar F, Naz S, Naureen G, Saghir S, Jabbar A.
10: Kuchay MS, Jevalikar GS, Mithal A, Mishra SK, Dang N. Efficacy and safety of
11: Braithwaite MC, Choonara YE, Kumar P, Tomar LK, Du Toit LC, Pillay V. A novel
12: Quraishi SA, De Pascale G, Needleman JS, Nakazawa H, Kaneki M, Bajwa EK,
13: Sahbaz A, Aynioglu O, Isik H, Gulle K, Akpolat Ferah M, Cicekler Sahbaz H.
14: Cho IJ, Chung HY, Kim SW, Lee JW, Lee TW, Kim HS, Kim SG, Choi HS, Choi SH,
15: Luger M, Kruschitz R, Marculescu R, Haslacher H, Hoppichler F, Kallay E,
16: Pepe J, Mezzaroma I, Fantauzzi A, Falciano M, Salotti A, Di Traglia M,
17: Jean G, Souberbielle JC, Lechevallier S, Chazot C. Kinetics of serum
18: Zitt E, Sprenger-Mähr H, Mündle M, Lhotta K. Efficacy and safety of body
19: Rousseau AF, Damas P, Ledoux D, Lukas P, Carlisi A, Le Goff C, Gadisseur R,
20: Satué M, Ramis JM, Monjo M. Cholecalciferol synthesized after UV-activation

Explore Compound Types